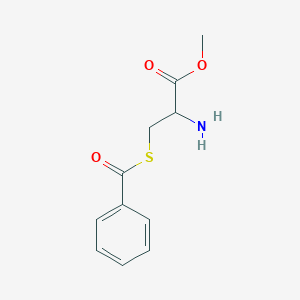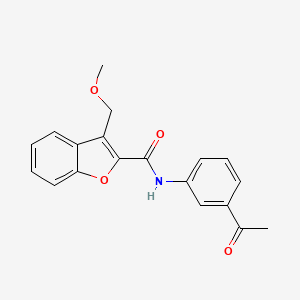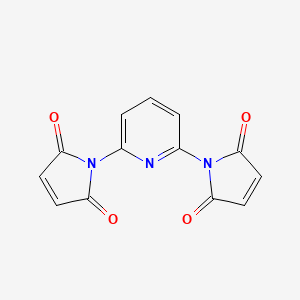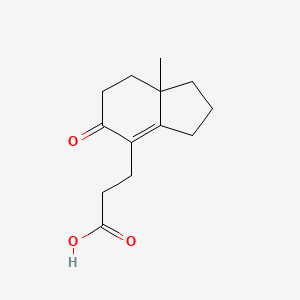![molecular formula C14H23NO2 B14724420 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol CAS No. 5426-16-4](/img/structure/B14724420.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for potential therapeutic applications due to its antioxidant activity.
Industry: Used in the stabilization of lubricant oils and other industrial applications
Mechanism of Action
The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol are primarily due to its ability to donate hydrogen atoms, which neutralize free radicals. This prevents the oxidation of other molecules, thereby protecting them from damage. The compound interacts with molecular targets such as reactive oxygen species and free radicals, inhibiting their harmful effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but lacks the methoxy group.
2,6-Di-tert-butyl-4-hydroxybenzyl dimethylamine: Another antioxidant with a similar core structure.
2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol: Similar antioxidant properties but different functional groups
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol is unique due to the presence of the methoxy group, which enhances its antioxidant properties and makes it more effective in stabilizing lubricant oils compared to similar compounds .
Properties
CAS No. |
5426-16-4 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)11-7-10(9-15(4)5)13(16)12(8-11)17-6/h7-8,16H,9H2,1-6H3 |
InChI Key |
OIZVVWFMMXNOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)


![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)

![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)


![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

